Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

Catalog No.
S3016213
CAS No.
1662688-20-1
M.F
C64H101N5O16
M. Wt
1196.531
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

CAS Number

1662688-20-1

Product Name

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[2-[2-[[2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetyl]amino]hexanoic acid

Molecular Formula

C64H101N5O16

Molecular Weight

1196.531

InChI

InChI=1S/C64H101N5O16/c1-63(2,3)84-59(74)33-20-18-16-14-12-10-8-7-9-11-13-15-17-19-32-56(71)68-54(61(77)85-64(4,5)6)34-35-55(70)66-37-39-79-41-44-82-47-58(73)67-38-40-80-42-43-81-46-57(72)65-36-26-25-31-53(60(75)76)69-62(78)83-45-52-50-29-23-21-27-48(50)49-28-22-24-30-51(49)52/h21-24,27-30,52-54H,7-20,25-26,31-47H2,1-6H3,(H,65,72)(H,66,70)(H,67,73)(H,68,71)(H,69,78)(H,75,76)/t53-,54-/m0/s1

InChI Key

COTQASXXEXJBOM-PJYGOTMFSA-N

SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Solubility

not available

Intermediate for Semaglutide Synthesis

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a key intermediate used in the chemical synthesis of semaglutide [, ]. Semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist, a class of drugs used to treat type 2 diabetes []. Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH acts as a building block during the peptide chain assembly process for semaglutide.

Chemical Structure and Properties

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a complex organic molecule with a high molecular weight (around 1224 g/mol) []. The molecule consists of several key functional groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group serves as a protecting group for the N-terminus of the lysine amino acid. Protecting groups are temporary chemical modifications used during synthesis to prevent unwanted reactions. []
  • L-Lys: This represents the L-isomer of lysine, one of the 20 naturally occurring amino acids.
  • Oct-(otBu)-Glu-(otBu): This portion represents two additional amino acids, glutamic acid and octanoic acid, both masked by tert-butyl (otBu) protecting groups.
  • AEEA-AEEA: This represents a dipeptide unit containing two units of aminooxy acetic acid (AEEA).

The presence of these protecting groups allows for the selective attachment of other amino acids during the synthesis of semaglutide [].

Research Applications

The primary research application of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is in the synthesis of semaglutide for studies related to type 2 diabetes treatment []. Researchers may also use this intermediate to develop and investigate analogs of semaglutide with potentially improved properties.

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH is a synthetic compound that belongs to the class of peptide derivatives. It features a complex structure characterized by the presence of various functional groups, including a fluoromethyl group, lysine, octanoyl, and two aminoethyl ethylene diamine units. The molecular formula for this compound is C64H101N5O16, with a molecular weight of approximately 1196.5 g/mol . This compound is primarily utilized in research settings, particularly in the synthesis of therapeutic peptides like semaglutide, which is used for managing type 2 diabetes .

Typical for peptide derivatives, such as:

  • Peptide Bond Formation: Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH can undergo coupling reactions to form longer peptide chains. This is often achieved through activation of the carboxylic acid group followed by nucleophilic attack by an amine.
  • Deprotection Reactions: The Fmoc (9-fluorenylmethoxycarbonyl) protecting group can be removed using basic conditions (e.g., piperidine) to expose the amine functionality for further reactions.
  • Hydrolysis: In aqueous environments, the compound may hydrolyze, affecting its stability and reactivity.

The synthesis of Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH typically involves several key steps:

  • Fmoc Protection: Starting with L-lysine, the amino group is protected using Fmoc.
  • Side Chain Modifications: The octanoyl and tert-butyl groups are introduced through acylation reactions.
  • Coupling Reactions: The protected lysine is coupled with other amino acids or peptide fragments using standard peptide synthesis protocols.
  • Final Deprotection: The Fmoc group is removed to yield the final product.

These steps can be performed using automated peptide synthesizers or manually in a laboratory setting.

Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH has several applications:

  • Peptide Synthesis: It serves as a building block for synthesizing complex peptides and proteins.
  • Drug Development: Its derivatives are explored as potential therapeutic agents in diabetes management and other metabolic disorders.
  • Research Tool: Used in biochemical studies to understand protein interactions and functions.

Interaction studies involving Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH focus on its role in forming peptide bonds and its biological implications when incorporated into larger peptide structures. These studies often utilize techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To analyze conformational changes upon interaction with target proteins.
  • Mass Spectrometry: For determining molecular weights and confirming successful synthesis.
  • Cell-Based Assays: To evaluate biological activity and efficacy in cellular models.

Similar Compounds

Several compounds share structural or functional similarities with Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH. These include:

Compound NameKey Features
Fmoc-LysineBasic amino acid used in peptide synthesis
Octanoyl-LysineEnhanced lipophilicity for improved bioavailability
Fmoc-GluCommonly used in peptide synthesis
AEEA (Aminoethyl Ethylene Diamine)Used for cross-linking and enhancing stability

Uniqueness

What sets Fmoc-L-Lys[Oct-(otBu)-Glu-(otBu)-AEEA-AEEA]-OH apart is its unique combination of modifications that enhance both its chemical reactivity and potential biological activity compared to simpler analogs like Fmoc-Lysine or Octanoyl-Lysine. The incorporation of multiple tert-butyl groups adds steric bulk, which may influence its interaction with biomolecules differently than less complex compounds.

XLogP3

9.7

Dates

Modify: 2023-08-17

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